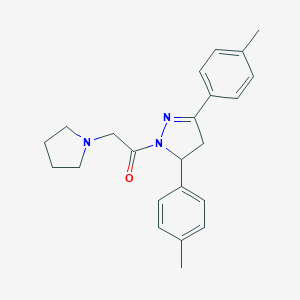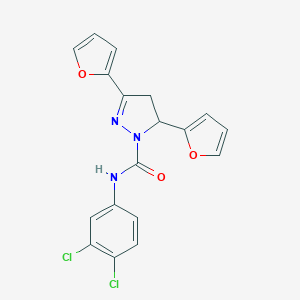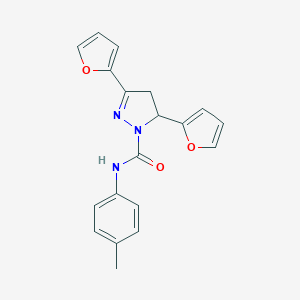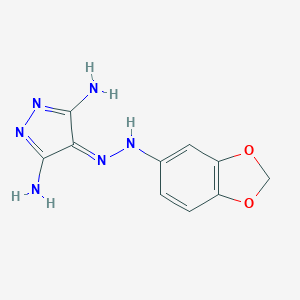
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, also known as BDP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in several diseases.
作用機序
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine inhibits the activity of several enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the progression of the disease.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. It has also been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in the cell cycle. This leads to a decrease in the proliferation of cancer cells. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the activity of c-Jun N-terminal kinases.
実験室実験の利点と制限
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it an ideal compound for studying the mechanism of action of these enzymes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine also has some limitations for lab experiments. It is a reactive compound, which makes it difficult to handle. It can also form adducts with other compounds, which can interfere with the results of the experiment.
将来の方向性
There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. One direction is to study the potential therapeutic applications of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine in other diseases such as diabetes and cardiovascular diseases. Another direction is to study the structure-activity relationship of 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine and its analogs. This can lead to the development of more potent and selective inhibitors of the enzymes targeted by 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine. Additionally, the development of new synthetic methods for 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can lead to the production of larger quantities of the compound, which can be used for more extensive studies.
Conclusion
In conclusion, 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine is a potent inhibitor of several enzymes and has potential therapeutic applications in several diseases. Its mechanism of action involves the inhibition of the activity of these enzymes by binding to the active site of the enzyme. 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine, which can lead to the development of new therapeutic agents for several diseases.
合成法
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine can be synthesized by the reaction of 4-(1,3-benzodioxol-5-yl)hydrazine with pyrazole-3,5-dicarboxylic acid diethyl ester in the presence of a suitable base. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to be a potent inhibitor of several enzymes such as protein tyrosine phosphatases, cyclin-dependent kinases, and c-Jun N-terminal kinases. These enzymes play a crucial role in the development and progression of several diseases, and inhibition of these enzymes has been shown to have therapeutic potential.
特性
分子式 |
C10H10N6O2 |
|---|---|
分子量 |
246.23 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-ylhydrazinylidene)pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H10N6O2/c11-9-8(10(12)16-15-9)14-13-5-1-2-6-7(3-5)18-4-17-6/h1-3,13H,4H2,(H4,11,12,14,15,16) |
InChIキー |
TVJXVUSGFKUFNL-UHFFFAOYSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)
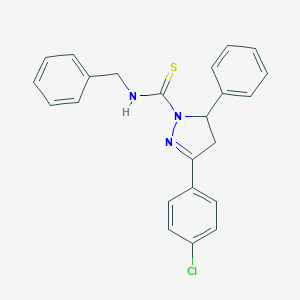
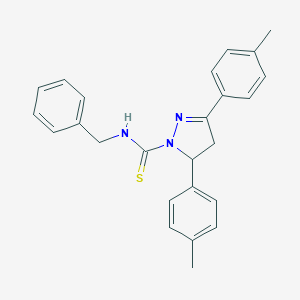
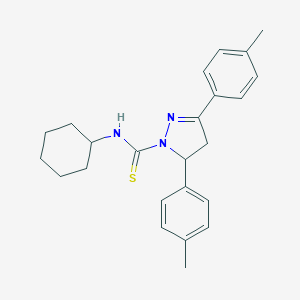
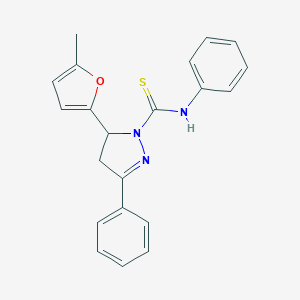
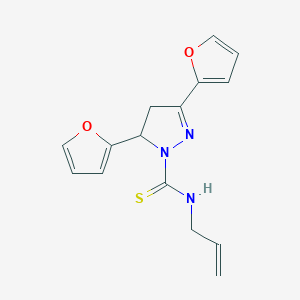
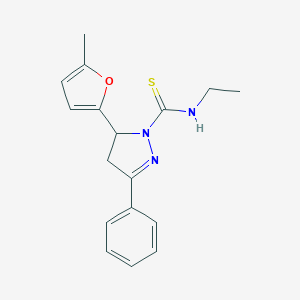
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)
![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
